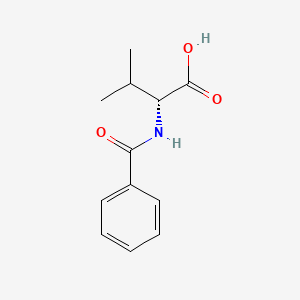

Benzoyl-r-valine

Description

Significance of Benzoyl-L-valine in the Context of Amino Acid Chemistry

Benzoyl-L-valine, an N-acylated derivative of the amino acid L-valine, holds considerable significance in the realm of amino acid chemistry. The attachment of a benzoyl group to the L-valine structure enhances its stability and bioactivity. chemimpex.com This modification is pivotal in various research and industrial applications.

One of the primary roles of Benzoyl-L-valine is in peptide synthesis . chemimpex.com The benzoyl group acts as a protecting group for the amino functionality of valine, preventing it from participating in unwanted side reactions during the step-wise assembly of peptide chains. This allows for the controlled and specific formation of peptide bonds.

Furthermore, Benzoyl-L-valine serves as a crucial building block in pharmaceutical development . chemimpex.com It is utilized in the design and synthesis of peptide-based drugs and other complex organic molecules. chemimpex.comscielo.org.mx The unique structure of Benzoyl-L-valine can improve the binding affinity and selectivity of these drugs to their biological targets. chemimpex.com It is also employed in the creation of prodrugs to enhance the pharmacokinetic properties of active pharmaceutical ingredients. chemimpex.com

In the field of chiral resolution , N-acylated amino acids, including benzoylated derivatives, have been historically important. For instance, N-benzoyl-alanine has been used for the optical resolution of DL-valine. google.com This highlights the utility of the benzoyl group in creating diastereomeric complexes that can be separated, a fundamental technique in stereochemistry.

The structural characteristics of Benzoyl-L-valine also make it a subject of interest in studies of molecular assembly and crystal engineering. Research into benzoyl valine quasiracemates, for example, explores how subtle changes in molecular structure affect crystal lattice stabilization through hydrogen-bond networks. nih.govacs.org

Historical Development of Benzoyl-L-valine Research Methodologies

The study of N-acylated amino acids dates back to early investigations into protein chemistry and enzymatic processes. The Schotten-Baumann reaction, a well-established method for acylating amines, has been a foundational technique for the synthesis of compounds like Benzoyl-L-valine. google.comacs.org This reaction typically involves the treatment of the amino acid with an acyl chloride (in this case, benzoyl chloride) under basic conditions. google.comnih.gov

Early research also focused on the use of enzymes for the resolution of racemic amino acid mixtures. Papain, a protease, was utilized to catalyze the synthesis of insoluble N-acyl-L-amino acid anilides from N-acylated DL-amino acids, allowing for the separation of the L-enantiomer. researchgate.net This enzymatic approach offered a high degree of stereoselectivity. More recent developments in enzymatic synthesis have explored the use of acylases for the production of N-acyl-L-amino acids under milder, more environmentally friendly conditions. bbwpublisher.comscispace.comresearchgate.net These methods often involve the reverse hydrolysis reaction catalyzed by enzymes like acylase I in aqueous or glycerol-water systems. scispace.comresearchgate.net

The development of analytical techniques has been crucial for the characterization of Benzoyl-L-valine and related compounds. Initially, classical methods such as melting point determination and elemental analysis were used. google.com The advent of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has enabled detailed structural elucidation. mdpi.com High-Performance Liquid Chromatography (HPLC) is now routinely used to verify the purity of synthesized N-acyl-amino acids. mdpi.com

In recent years, computational methods have also been applied to study the properties of benzoyl valine derivatives. Lattice energy calculations, for instance, are used to understand the crystal packing and stability of these molecules, providing insights that complement experimental crystallographic data. nih.govacs.org

Below is a table summarizing key research methodologies and their historical context:

| Methodology | Description | Historical Context & Key Developments |

| Chemical Synthesis | Primarily the Schotten-Baumann reaction, where an amino acid is acylated using an acyl chloride in the presence of a base. google.comacs.org | A long-standing method for N-acylation. Refinements include variations in solvents and bases to optimize yield and purity. nih.gov |

| Enzymatic Resolution/Synthesis | Use of enzymes like papain or acylase to selectively synthesize or hydrolyze N-acyl-L-amino acids. bbwpublisher.comresearchgate.net | Early work focused on resolving racemic mixtures. researchgate.net Modern research emphasizes green chemistry, using enzymes for direct synthesis. nih.govscispace.comresearchgate.net |

| Purification | Techniques include recrystallization and column chromatography to isolate the pure compound. scielo.org.mxgoogle.com | Classical methods that remain fundamental for obtaining high-purity materials. |

| Structural Analysis | Characterization using melting point, elemental analysis, NMR, MS, and FTIR spectroscopy. google.commdpi.com | Progression from basic physical properties to detailed spectroscopic and spectrometric data for unambiguous structure confirmation. |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. mdpi.com | Essential for quality control in both research and industrial applications. |

| Computational Modeling | Use of computational chemistry to calculate properties like lattice energy and predict molecular interactions. nih.govacs.org | A more recent addition to the toolkit, providing deeper understanding of molecular behavior and crystal structure. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(2R)-2-benzamido-3-methylbutanoic acid |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1 |

InChI Key |

MIYQNOPLWKCHED-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzoyl R Valine

Classical and Contemporary Approaches to N-Benzoylation of Valine

The formation of the amide bond between the benzoyl group and the amino group of valine is the key transformation in the synthesis of Benzoyl-d-valine. This can be achieved through several established and emerging synthetic routes.

The Schotten-Baumann reaction is a classical method for synthesizing amides from amines and acyl chlorides. byjus.comquora.com In the context of Benzoyl-d-valine synthesis, this involves the reaction of D-valine with benzoyl chloride. prepchem.com The reaction is typically conducted under basic conditions, which serve to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the unreacted amine and driving the reaction to completion. byjus.comchemistnotes.com

Traditionally, the reaction is performed in a two-phase solvent system, consisting of water and an immiscible organic solvent like dichloromethane or diethyl ether. wikipedia.orglscollege.ac.in The base, usually aqueous sodium hydroxide (B78521), resides in the aqueous phase, while the starting materials and the product remain in the organic phase. wikipedia.org A specific laboratory preparation involves dissolving valine in aqueous sodium hydroxide, cooling the solution, and then adding benzoyl chloride dropwise. prepchem.com After stirring, the mixture is acidified to precipitate the N-Benzoylvaline product. prepchem.com

Modifications to the classical Schotten-Baumann conditions have been explored to improve yields and simplify the procedure. One such modification involves the use of a weaker base, such as sodium bicarbonate, which can facilitate the formation of the product salt while liberating carbon dioxide. ijirset.com Pyridine can also be employed as a base, where it may also act as a catalyst, potentially forming a more reactive acylating agent from the benzoyl chloride. byjus.comquora.com

| Base Catalyst | Solvent System | Key Features | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Tetrahydrofuran | Classical approach; strong base neutralizes HCl byproduct effectively. prepchem.com | prepchem.com |

| Sodium Bicarbonate (NaHCO₃) | Aqueous | Weaker, non-carcinogenic base; advantageous for certain applications. ijirset.com | ijirset.com |

| Pyridine | Organic Solvent | Acts as a base and potentially as a nucleophilic catalyst. byjus.com | byjus.com |

Peptide coupling reagents are widely used to facilitate the formation of amide bonds by activating the carboxyl group of a carboxylic acid, in this case, benzoic acid, making it more susceptible to nucleophilic attack by the amino group of valine. bachem.comyoutube.com This method is central to peptide synthesis and is readily applicable to the N-benzoylation of amino acids. scielo.org.mxscielo.org.mx The process involves two main steps: the activation of the carboxy moiety and the subsequent acylation of the amino group. bachem.com

A variety of coupling reagents are available, broadly categorized into classes such as carbodiimides, phosphonium salts, and uronium/aminium salts. bachem.comiris-biotech.de

Carbodiimides : Reagents like N,N′-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are commonly used. peptide.compeptidescientific.com For instance, N-benzoyl amino esters have been prepared from the corresponding benzoic acid derivative and amino acid methyl esters using EDAC as the coupling reagent in the presence of triethylamine and 4-dimethylaminopyridine (DMAP). scielo.org.mxscielo.org.mx The reaction proceeds through an O-acylisourea intermediate which is then attacked by the amine. peptidescientific.com To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included. bachem.compeptide.com

Phosphonium and Uronium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) offer high coupling efficiency and rapid reaction times. peptide.compeptidescientific.com These reagents typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for activation. peptidescientific.com

| Coupling Reagent Class | Examples | Mechanism of Action | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDAC | Forms a highly reactive O-acylisourea intermediate. peptidescientific.com | scielo.org.mxscielo.org.mxpeptidescientific.com |

| Phosphonium Salts | BOP, PyBOP | Forms an acyloxyphosphonium cation intermediate. peptidescientific.com | peptide.compeptidescientific.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms an active OBt or OAt ester intermediate. peptide.com | peptide.compeptidescientific.com |

The azalactone (or oxazolone) synthesis, particularly the Bergmann azlactone peptide synthesis, provides a method for converting N-acylated amino acids into intermediates for dipeptide formation. wikipedia.orgdrugfuture.com This approach involves the cyclization of an N-acyl amino acid, such as Benzoyl-d-valine, to form an azalactone. mdpi.com This five-membered heterocyclic intermediate is activated and can subsequently react with a second amino acid ester, which opens the ring to form an acylated dipeptide. wikipedia.org

The synthesis of the azalactone itself can be achieved by treating the N-acyl amino acid with a dehydrating agent like acetic anhydride. wikipedia.org For instance, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one was produced via the intramolecular cyclodehydration of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine. mdpi.com

However, the application of this method to valine and other sterically hindered β-branched amino acids can present challenges. The generation of dehydrovaline via azlactone intermediates, for example, can be complicated by the competitive formation of oxazoline byproducts. nih.gov Despite these challenges, the azlactone method remains a valuable tool for constructing peptide linkages, particularly in the synthesis of specific peptide sequences.

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of N-acyl amino acids, including Benzoyl-d-valine. unife.itresearchgate.net The core tenets of green chemistry focus on waste prevention, the use of safer solvents and reagents, and energy efficiency. nih.gov

One significant green approach is the replacement of hazardous organic solvents with more environmentally benign alternatives. skpharmteco.com A reported green synthesis of N-benzoyl derivatives of amino acids utilizes polyethylene glycol (PEG-400) as a recyclable and effective catalyst and solvent, offering high yields and a convenient, safe procedure. ijirset.com This method avoids the use of volatile and toxic solvents commonly employed in traditional methods. ijirset.com

Another key area of green chemistry is biocatalysis. Enzyme-catalyzed synthesis offers mild reaction conditions and high selectivity, avoiding the use of toxic activating agents. nih.gov Enzymes such as lipases or specific acylases can catalyze the formation of the amide bond between a benzoic acid derivative and valine. nih.govnih.gov These enzymatic strategies represent a desirable alternative to conventional chemical syntheses for producing N-acyl amino acids. nih.gov

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Safer Solvents | Using PEG-400 as a recyclable solvent and catalyst for benzoylation. | Avoids hazardous organic solvents, high yields, convenient, and safe. ijirset.com | ijirset.com |

| Biocatalysis | Employing enzymes (e.g., lipases, acylases) to catalyze amide bond formation. | Mild reaction conditions, high selectivity, avoids toxic reagents, environmentally friendly. nih.gov | nih.govnih.gov |

Derivatization Strategies for Enhancing Specific Physicochemical Characteristics

The modification of the Benzoyl-d-valine structure, particularly on the benzoyl moiety, is a common strategy to alter its physicochemical properties such as lipophilicity, electronic character, and biological activity.

Introducing various substituents onto the aromatic ring of the benzoyl group can systematically modulate the properties of the entire molecule. This approach has been used to create libraries of N-benzoyl valine derivatives for structure-activity relationship (SAR) studies. scielo.org.mx

For example, a series of N-benzoyl-L-valine methyl esters were synthesized with different substituents on the aromatic ring, including methoxy groups. scielo.org.mxscielo.org.mx The synthesis involved coupling variously substituted benzoic acids with L-valine methyl ester. scielo.org.mx Analysis of these derivatives revealed that the nature of the substituent on the aromatic ring significantly influenced their biological activity; for instance, in one study, a methyl group improved antifungal activity, whereas strong electron-donating or electron-withdrawing groups diminished it. scielo.org.mx

In another example, a more complex substituent, 4-[(4-bromophenyl)sulfonyl]phenyl, was attached to the valine residue. mdpi.com The synthesis started with the corresponding substituted benzoyl chloride and L-valine in a Schotten-Baumann type reaction. mdpi.com The primary objective of introducing the bromine atom was to increase the lipophilic character of the molecule while maintaining the electronic effects of the substituent. mdpi.com These studies demonstrate that systematic substitution on the benzoyl ring is a powerful tool for tuning the molecular properties of Benzoyl-d-valine derivatives for specific applications.

| Substituent on Benzoyl Ring | Synthetic Precursor | Purpose/Effect of Substitution | Reference |

|---|---|---|---|

| 3-Methoxy | 3-Methoxybenzoic acid | Investigate structure-activity relationships. scielo.org.mx | scielo.org.mx |

| 3,4-Dimethoxy | 3,4-Dimethoxybenzoic acid | Investigate structure-activity relationships. scielo.org.mx | scielo.org.mx |

| 4-Methyl | 4-Methylbenzoic acid | Improved antifungal activity in a specific study. scielo.org.mx | scielo.org.mx |

| 4-[(4-Bromophenyl)sulfonyl] | 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | Increase lipophilic character. mdpi.com | mdpi.com |

Structural Modifications at the Valine Side Chain and Stereochemical Control

The isopropyl side chain of valine lends it a non-polar, hydrophobic character. study.com In the context of Benzoyl-L-valine, while direct modification of the stable isopropyl group is challenging, advanced synthetic strategies utilize N-benzoyl valine derivatives as templates to build more complex, non-natural amino acids. These methods often focus on reactions at the α-carbon, effectively extending or altering the side chain.

A key strategy involves the generation of dianions from N-benzoyl amino acid esters. These dianions can then undergo α-alkylation, which allows for the introduction of new substituents at the α-carbon, thereby creating quaternary amino acids. nih.gov This approach offers a pathway to novel structures not readily accessible through other means. The stereochemistry of the starting material, such as N-benzoyl-D-valine methyl ester, dictates the stereochemistry of the resulting complex amino acid, demonstrating a high degree of stereochemical control. nih.gov

The synthesis of different stereoisomers, such as N-benzoyl-L-valine and N-benzoyl-D-valine derivatives, is readily achieved by selecting the corresponding L- or D-valine enantiomer as the starting material. scielo.org.mxscielo.org.mx This selection is fundamental for stereochemical control, as the chiral center of the original amino acid is typically retained throughout the synthesis. For instance, studies have shown that the choice between an L-valine derivative (N-Benzoyl-L-valine methyl ester) and a D-valine derivative (N-Benzoyl-D-valine methyl ester) can significantly influence the biological properties of the final molecule, highlighting the importance of stereochemical purity. scielo.org.mx

Table 1: Examples of Stereoisomer Synthesis of Benzoyl-valine Methyl Ester scielo.org.mxscielo.org.mx

| Starting Material | Product | Key Reagents | Yield |

|---|---|---|---|

| L-Valine Methyl Ester | N-Benzoyl-L-valine methyl ester | Benzoic Acid, EDAC, DMAP, TEA | 85% |

Formation of Benzoyl-L-valine Esters and Amides

The carboxyl group of Benzoyl-L-valine is a common site for chemical modification, readily forming esters and amides. These derivatives are crucial intermediates in peptide synthesis and for creating prodrugs.

Esterification: Benzoyl-L-valine esters are typically synthesized through coupling reactions between N-protected valine and an alcohol. A common laboratory method involves using a peptide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). For example, N-Benzoyl-L-valine methyl ester can be prepared from L-valine methyl ester and a benzoic acid derivative using this method. scielo.org.mxscielo.org.mx An alternative route to prepare the initial amino ester intermediate involves reacting the amino acid with an alcohol, like methanol (B129727), in the presence of trimethylsilyl chloride (TMSCl). scielo.org.mx Another approach for esterification involves reacting L-valine with benzyl alcohol and p-toluenesulfonic acid in an aromatic solvent under azeotropic dehydration conditions to produce L-valine benzyl ester p-toluenesulfonate, which can then be N-benzoylated. google.com

Amidation: The formation of amides from Benzoyl-L-valine follows similar principles, typically involving the activation of the carboxylic acid group followed by reaction with an amine. The Schotten-Baumann reaction, which involves reacting an amine with an acid chloride (like benzoyl chloride) in a basic medium, is a fundamental method for forming amides. tifr.res.in For pre-formed Benzoyl-L-valine, coupling with an amine is achieved using carbodiimide reagents. For instance, N-benzoyl-D-valine has been successfully condensed with various sulfa drugs (sulfonamides) using N,N'-dicyclohexylcarbodiimide (DCCI) in acetone to yield the corresponding amide derivatives. imedpub.com

Table 2: Synthesis of Benzoyl-valine Esters and Amides

| Derivative Type | Starting Materials | Coupling Agent/Method | Product Example | Reference |

|---|---|---|---|---|

| Ester | N-Benzoyl-L-valine, Methanol | EDAC, DMAP | N-Benzoyl-L-valine methyl ester | scielo.org.mx |

| Ester | L-Valine, Benzyl Alcohol | p-toluenesulfonic acid, Azeotropic dehydration | L-Valine benzyl ester | google.com |

| Amide | N-Benzoyl-D-valine, Sulfamethoxazole | DCCI | N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-benzamido-3-methylbutanamide | imedpub.com |

| Amide | N-Benzoyl-D-valine, Sulfapyridine | DCCI | N-(4-(pyridin-2-ylsulfamoyl)phenyl)-2-benzamido-3-methylbutanamide | imedpub.com |

Protecting Group Chemistry in Benzoyl-L-valine Synthesis

In the context of multi-step organic synthesis, particularly peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups. wikipedia.orgorganic-chemistry.org The very structure of Benzoyl-L-valine incorporates a protecting group: the benzoyl group itself.

The benzoyl (Bz) group serves as a robust protecting group for the amino moiety of L-valine. libretexts.org It is typically installed by reacting valine with benzoyl chloride in a basic solution (a Schotten-Baumann reaction) or with benzoic anhydride. scielo.org.mxprepchem.com The resulting benzamide (B126) is stable under a variety of reaction conditions, including those used for forming peptide bonds at the C-terminus. libretexts.org This stability makes the benzoyl group suitable for applications where the N-terminal protection is intended to be permanent or removed only under harsh conditions, such as treatment with strong acid or base. wikipedia.orglibretexts.org

When further reactions are planned that require a free N-terminus at a later stage, other protecting groups that are more easily removed are preferred, such as the tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.org

Conversely, if reactions are intended to occur at a different part of the molecule while keeping the carboxylic acid inert, the carboxyl group must also be protected. This is commonly achieved by converting it into an ester, such as a methyl, ethyl, or benzyl ester. libretexts.org For example, in the synthesis of complex amino acids via α-alkylation, N-benzoyl-L-valine methyl ester is used, where the methyl ester protects the carboxyl group while the benzoyl group protects the amino group. nih.gov The choice of ester is critical, as it dictates the conditions required for its eventual removal (deprotection). Methyl esters are typically removed by saponification with a base, while benzyl esters can be cleaved under milder conditions by hydrogenolysis. libretexts.org This strategy of using orthogonal protecting groups—groups that can be removed under different conditions—is fundamental to complex chemical synthesis. organic-chemistry.org

Table 3: Common Protecting Groups in the Context of Benzoyl-L-valine Chemistry

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |

|---|---|---|---|---|---|

| Amino Group | Benzoyl | Bz | Benzoyl chloride / Benzoic anhydride | Strong acid or base | libretexts.orgprepchem.com |

| Carboxyl Group | Methyl Ester | -OMe | Methanol, Acid/TMSCl | Base (hydrolysis) | scielo.org.mxlibretexts.org |

| Carboxyl Group | Benzyl Ester | -OBn | Benzyl alcohol, Acid | Hydrogenolysis | google.comlibretexts.org |

Advanced Structural Elucidation and Conformational Analysis of Benzoyl R Valine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like N-benzoyl-D-valine. By probing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) reveal distinct features of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-benzoyl-valine provides a unique fingerprint of its structure. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each type of proton are observed. chemicalbook.com The aromatic protons of the benzoyl group appear in the downfield region (δ 7.4-7.8 ppm), while the amide proton (N-H) typically shows as a doublet around δ 6.7 ppm, with its coupling to the adjacent alpha-proton (α-H) confirming their connectivity. chemicalbook.com The α-proton itself resonates at approximately δ 4.8 ppm. chemicalbook.com The protons of the valine side chain, the β-proton and the two diastereotopic γ-methyl groups, appear in the more shielded, upfield region of the spectrum. chemicalbook.com

Interactive Table: ¹H NMR Spectroscopic Data for N-Benzoyl-DL-valine Data recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H (ortho) | 7.807 | d (doublet) | - |

| Aromatic-H (meta) | 7.521 | t (triplet) | - |

| Aromatic-H (para) | 7.450 | t (triplet) | - |

| Amide-H (NH) | 6.72 | d (doublet) | J = 8.5 |

| Alpha-H (α-CH) | 4.810 | dd (doublet of doublets) | J = 8.5, 4.7 |

| Beta-H (β-CH) | 2.354 | m (multiplet) | - |

| Gamma-H (γ-CH₃) | 1.051 | d (doublet) | - |

| Gamma-H (γ'-CH₃) | 1.025 | d (doublet) | - |

| Source: ChemicalBook, 2023. chemicalbook.com |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For N-benzoyl-valine derivatives, the carbonyl carbons of the ester and amide groups are the most deshielded, appearing at approximately 173 ppm and 167 ppm, respectively. scielo.org.mx The aromatic carbons of the benzoyl ring are found between 127 and 134 ppm. scielo.org.mx The aliphatic carbons, including the α-carbon (Cα), β-carbon (Cβ), and the two γ-carbons (Cγ), are observed at higher field strengths. scielo.org.mxguidechem.com

Interactive Table: Typical ¹³C NMR Chemical Shifts for N-Benzoyl-valine Methyl Ester Data recorded in CDCl₃.

| Assignment | Chemical Shift (δ) ppm |

| Ester Carbonyl (COOR) | ~172.9 |

| Amide Carbonyl (CON) | ~167.4 |

| Aromatic Carbons (C-Ar) | ~127.2 - 131.4 |

| Alpha-Carbon (Cα) | ~57.5 |

| Beta-Carbon (Cβ) | ~31.8 |

| Gamma-Carbons (Cγ, Cγ') | ~18.1, 19.1 |

| Source: SciELO México, 2022. scielo.org.mx |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-benzoyl-valine shows characteristic absorption bands that confirm its structure. cyberleninka.ru A prominent band for the N-H stretch of the amide group is observed around 3323 cm⁻¹. cyberleninka.ru The aromatic C-H stretching appears near 3070 cm⁻¹, while aliphatic C-H stretching is seen at lower wavenumbers (2826-2995 cm⁻¹). cyberleninka.ru The carbonyl (C=O) stretching vibrations are particularly diagnostic: the carboxylic acid C=O appears as a strong band around 1748 cm⁻¹, and the amide C=O (Amide I band) is found near 1678 cm⁻¹. cyberleninka.ru The C-O stretch of the acid is also visible around 1275 cm⁻¹. cyberleninka.ru

Interactive Table: Key IR Absorption Bands for N-Benzoyl-valine

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | ~3323 |

| Aromatic (C-H) | Stretch | ~3070 |

| Aliphatic (C-H) | Stretch | ~2826 - 2995 |

| Carboxylic Acid (C=O) | Stretch | ~1748 |

| Amide (C=O) | Stretch (Amide I) | ~1678 |

| Carboxylic Acid (C-O) | Stretch | ~1275 |

| Source: CyberLeninka, 2022. cyberleninka.ru |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. For N-benzoyl-D-valine, the absorption of UV light is dominated by the benzoyl group. This aromatic system gives rise to strong π → π* transitions, typically observed at shorter wavelengths, and weaker n → π* transitions associated with the carbonyl groups at longer wavelengths. These electronic transitions are fundamental to the molecule's interaction with light.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

For N-benzoyl-DL-valine (Molecular Weight: 221.25 g/mol ), the mass spectrum shows a molecular ion peak [M]⁺ at m/z 221. chemicalbook.comnih.gov The fragmentation pattern is highly characteristic. A major fragment is the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is often the base peak. chemicalbook.com Other significant fragments arise from the cleavage of bonds within the valine residue. Common fragment ions are observed at m/z 176 (loss of the carboxyl group), m/z 161, and m/z 122 (loss of the isopropyl group from the molecular ion). chemicalbook.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula C₁₂H₁₅NO₃. scielo.org.mx

Interactive Table: Major Fragments in the Mass Spectrum of N-Benzoyl-DL-valine

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 176 | [M - COOH]⁺ |

| 161 | [M - C₄H₈O]⁺ (tentative) |

| 122 | [M - C₃H₇]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| Source: ChemicalBook, 2023; PubChem. chemicalbook.comnih.gov |

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic methods reveal the molecular structure in solution or the gas phase, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid crystalline state. This technique offers precise information on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Benzoyl-D-valine Systems

In the crystalline state, molecules of N-benzoyl-D-valine are held together by a network of intermolecular forces, with hydrogen bonding playing a dominant role. The molecule contains two hydrogen bond donor sites (the carboxylic acid -OH group and the amide N-H group) and three potential acceptor sites (the two carbonyl oxygens and the carboxylic hydroxyl oxygen). These functional groups facilitate the formation of extensive and robust hydrogen-bonding networks. acs.org

These hydrogen bonds dictate the molecular packing in the crystal lattice. Typically, the carboxylic acid groups form dimeric structures with neighboring molecules, while the amide N-H and C=O groups engage in hydrogen bonding to create chains or sheets. acs.org These extended hydrogen-bond patterns are crucial for the stability of the crystal and influence its physical properties, such as its melting point. acs.org

Conformational Analysis of the Valine Fragment in Solid State

The conformation of the valine fragment within benzoyl-d-valine in the solid state is a subject of detailed crystallographic investigation. Analysis of the crystal structure provides critical insights into the preferred spatial arrangement of the atoms, largely defined by specific torsion angles. A comprehensive study involving 17 unique benzoyl valine structures, contributing a total of 30 distinct molecular entries, has shed light on these conformational preferences. nih.govacs.org

A key aspect of this analysis involves the examination of two primary dihedral angles: N–Cβ-Cα-O (ϕ2) and N–Cβ-Cγ-H (ϕ1). nih.gov A search of the Cambridge Structural Database (CSD) for fragments containing valine, valinate, and valinyl moieties reveals distinct conformational landscapes. nih.govacs.org The collected data from 228 fragments shows that the N–Cβ-Cα-O angle (ϕ2) rarely falls below 100°. nih.govacs.org The majority of these fragments occupy conformational spaces defined by ϕ1 angles around 60°, 180°, and 310°, and ϕ2 angles clustering near 160° and 320°. nih.gov

The benzoyl valine structures from the aforementioned study generally adopt conformations that fall into two specific bins, characterized by ϕ1 < 190° and ϕ2 > 310°. nih.govacs.org This structural consistency is a notable feature across the series of studied compounds. However, deviations from this trend are observed in certain racemic systems, such as (±)-1-H and (±)-1-F, where the conformation is described by ϕ1 ~ 180° and ϕ2 ~ 350°. nih.govacs.org The clustering of the ϕ1 values is primarily attributed to the steric repulsions originating from the bulky isopropyl group of the valine residue. nih.gov

The following table summarizes the observed conformational data for the valine fragment based on crystallographic studies.

| Dihedral Angle | Symbol | Observed Values/Ranges in Valine Fragments | Notes |

| N–Cβ-Cγ-H | ϕ1 | Clusters near 60°, 180°, and 310° | Grouping arises from steric repulsion of the isopropyl group. nih.gov |

| N–Cβ-Cα-O | ϕ2 | Clusters near 160° and 320°; rarely < 100° | The 17 studied benzoyl valine structures predominantly have ϕ2 > 310°. nih.govacs.org |

These findings underscore the significant role of intramolecular steric interactions and intermolecular crystal packing forces in dictating the solid-state conformation of the valine fragment in benzoyl-d-valine and its derivatives.

Conformational Dynamics and Rotameric States of the Isopropyl Group

Early reports suggested that the three possible staggered rotamers of the isopropyl group in valine were nearly equal in likelihood. nih.govacs.org However, more recent and precise studies using rotational spectroscopy on neutral valine have provided a more nuanced understanding of their relative stabilities. These studies have established a clear order of stability for the conformers based on the N–Cβ-Cγ-H (ϕ1) dihedral angle. nih.govacs.org

The relative stability of the valine conformers is as follows: ϕ1 (60°) is the most stable (0.0 kJ/mol), followed by ϕ1 (180°) with a relative energy of 2.3 kJ/mol, and finally ϕ1 (310°) being the least stable at 4.3 kJ/mol. nih.govacs.org

Interestingly, the energetically most favored rotamer (ϕ1 at 60°) is not the one predominantly observed in the crystal structures of the benzoyl valine systems studied. nih.govacs.org This discrepancy strongly suggests that the crystal packing forces play a substantial role in determining the orientation of the isopropyl group in the solid state, overriding the intrinsic energetic preferences of the isolated molecule. nih.govacs.org The constraints of forming a stable crystal lattice evidently favor a less stable rotameric state of the isopropyl group to achieve optimal intermolecular interactions.

In some complex derivatives of benzoyl-l-valine, the presence of rotameric isomers is distinct enough to be observed in NMR spectroscopy, leading to extra peaks in both 1H and 13C NMR spectra. nih.gov

The table below outlines the relative energies of the isopropyl group rotamers in neutral valine.

| Rotamer (defined by ϕ1 angle) | Relative Energy (kJ/mol) | Stability Ranking |

| 60° | 0.0 | Most Stable |

| 180° | 2.3 | Intermediate |

| 310° | 4.3 | Least Stable |

This data highlights the conformational dynamics at play, where the final observed structure in the solid state is a result of the interplay between intramolecular conformational energies and the stabilizing forces of the crystal lattice.

Supramolecular Chemistry and Crystal Engineering of Benzoyl R Valine Systems

Racemic and Quasiracemic Cocrystallization Phenomena

In the field of crystal engineering, understanding the interplay of structural features that govern molecular assembly is fundamental. nih.gov Benzoyl valine analogues demonstrate a high success rate in forming cocrystals, including both racemates (from enantiomeric pairs) and quasiracemates (from chemically distinct but topologically similar molecules of opposite chirality). nih.gov A comprehensive investigation involved pairing homochiral l-benzoyl-valine-CF3 with a set of eight spatially diverse quasienantiomers where the substituent was varied (X = H, F, CH3, Cl, Br, NO2, I, and t-Bu). acs.org Remarkably, all examined pairs formed quasiracemates, even those with significant differences in the shape and size of the functional groups, which were previously considered unlikely to cocrystallize. acs.orgnih.gov This highlights the robustness of the benzoyl valine framework in promoting molecular recognition and assembly. acs.org

The predictable formation of near-inversion-related molecular assemblies in benzoyl-valine systems is guided by specific design principles that leverage molecular shape and hydrogen bonding. acs.orgnih.gov Quasiracemates, which are formed from chemically unique components, underscore the critical role of molecular shape in molecular assembly, as they often lack the functional group restrictions seen in other systems. acs.orgnih.gov

A key design strategy involves using molecular frameworks that promote extensive and robust hydrogen-bond networks. acs.orgrsc.org The benzoyl valine architecture, with its added carboxyl group, provides enhanced crystal lattice stabilization compared to simpler systems like diarylamides. acs.orgnih.gov This stable hydrogen-bonding capacity allows the system to tolerate considerable structural variations in its constituent parts. rsc.org The result is a high propensity for cocrystallization among quasienantiomeric components, driven by the formation of predictable hydrogen-bond patterns. acs.orgnih.gov This approach successfully creates families of materials where molecular shape can be systematically varied to study the boundaries of molecular recognition. rsc.org

The molecular assembly of benzoyl-valine systems is significantly influenced by the size and shape of substituents on the benzoyl ring. acs.org A systematic study pairing a trifluoromethyl (CF3) substituted benzoyl-valine with quasienantiomers bearing substituents from hydrogen (H) to tert-butyl (t-Bu) demonstrated the system's high tolerance for steric diversity. nih.govnih.gov

| Substituent (X) | Substituent Volume (Vsub, ų) | Unit Cell Axis a (Å) | Unit Cell Axis b (Å) | Unit Cell Axis c (Å) |

|---|---|---|---|---|

| H | 6.7 | 9.76 | 17.03 | 9.40 |

| F | 8.6 | 9.82 | 17.00 | 9.42 |

| CH₃ | 23.4 | 9.82 | 17.51 | 9.41 |

| Cl | 21.4 | 9.86 | 17.40 | 9.42 |

| Br | 26.5 | 9.87 | 17.58 | 9.42 |

| NO₂ | 28.5 | 9.87 | 17.82 | 9.35 |

| I | 34.1 | 9.92 | 17.86 | 9.41 |

| t-Bu | 69.8 | 10.03 | 18.96 | 9.48 |

Data derived from plots of substituent volumes and crystallographic unit cell axes for benzoyl valine structures. acs.org

A striking feature of the benzoyl-valine family of racemates and quasiracemates is the high degree of isomorphism observed across the series. acs.orgnih.gov This means that despite the chemical and size differences in the substituents, the crystals often adopt very similar packing arrangements and unit cell parameters. researchgate.netacs.org This structural similarity was quantitatively assessed using the Crystal Structure Similarity tool in the CCDC Mercury software, which compares clusters of molecules within crystal structures. acs.org

Role of Directed Non-Bonded Contacts in Crystal Stabilization

The stability and predictable assembly of benzoyl-valine crystals are heavily reliant on robust and directional non-bonded interactions, primarily hydrogen bonds. nih.govacs.org These interactions serve as the primary supramolecular strategy guiding the molecular recognition and cocrystallization process. nih.gov

In benzoyl-valine systems, the molecules align to form characteristic hydrogen-bond patterns. acs.org The most prominent of these are the R²₂(10) and C(7) motifs formed by N–H···O=C interactions. acs.orgnih.gov The R²₂(10) pattern, in particular, creates dimers that reside on or near inversion symmetry elements in racemates and quasiracemates, respectively. acs.orgnih.gov These interactions generate two-dimensional hydrogen-bond networks that propagate through the crystal, forming layered structures. acs.orgnih.gov The strength and directionality of these hydrogen bonds are the key stabilizing forces that lock the molecules into a consistent and predictable architecture, which is sufficiently robust to accommodate a wide range of chemical substituents at other locations on the molecule. acs.orgrsc.org

Crystal Lattice Energy Assessments and Their Correlation with Crystal Structure Trends

Computational assessments of crystal lattice energies (E_Latt) provide quantitative insight into the stability of the various benzoyl-valine crystal structures and help explain observed trends. acs.orgresearchgate.net These calculations show that the crystal lattice stabilization in benzoyl-valine systems is significant, which is consistent with the presence of extensive hydrogen-bond networks. acs.orgnih.gov

When comparing benzoyl-valine (1) with other molecular frameworks like diarylamide (2) and naphthylamide (3), the benzoyl-valine system demonstrates favorable lattice stabilization. acs.org Although larger molecular architectures like benzoyl leucine/phenylalanine (4) can form even more thermodynamically preferred crystal structures due to more substantial non-bonded contact networks, the benzoyl-valine framework represents a significant improvement in lattice stabilization over simpler amide systems. acs.org The crystal density and lattice energy data for various racemates and quasiracemates are often quite similar, which is consistent with the high degree of isomorphism observed in their crystal packing. acs.org This correlation between lattice energy and structural trends confirms that the observed crystal assemblies are thermodynamically stable arrangements. acs.orgresearchgate.net

| Entry | Crystal Density (g/cm³) | Lattice Energy ELatt (kJ/mol) |

|---|---|---|

| (±)-1-H | 1.248 | -163.5 |

| l-1-H/d-1-CF₃ | 1.365 | -163.7 |

| (±)-1-F | 1.348 | -161.8 |

| l-1-F/d-1-CF₃ | 1.399 | -162.8 |

| (±)-1-CH₃ | 1.233 | -170.9 |

| l-1-CH₃/d-1-CF₃ | 1.354 | -169.1 |

| (±)-1-Cl | 1.348 | -169.0 |

| l-1-Cl/d-1-CF₃ | 1.401 | -167.9 |

| (±)-1-Br | 1.488 | -169.5 |

| l-1-Br/d-1-CF₃ | 1.503 | -168.9 |

| (±)-1-CF₃ | 1.458 | -164.7 |

Data derived from Crystal Explorer (B3LYP/6-31G(d,p), Gaussian 16) calculations. nih.gov

Computational Chemistry and Theoretical Investigations of Benzoyl R Valine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules.

For N-benzoyl-amino acids, including valine derivatives, DFT calculations are crucial for understanding their conformational landscape. Studies on similar molecules, such as N-benzoyl-2'-hydroxy-3-methylisovaline, have utilized DFT at the B3LYP-D3/6-311++G(d, p) level of theory to optimize the geometries of both S and R enantiomers. researchgate.net Such calculations can also incorporate solvation models, like the polarizable conductor calculation model (CPCM), to study the conformational structure in different environments, such as in water. researchgate.net These studies often reveal that the solvent has a slight but noticeable effect on the geometry and relative stability of the isomers. researchgate.net

First-principles calculations based on the generalized gradient approximation to DFT are performed to explore global geometries, ground-state spin multiplicities, and relative stabilities of related organometallic complexes. nih.gov For instance, in studies of vanadium-benzene complexes, various structural configurations and spin multiplicities are considered for geometry optimization. mtu.edu This highlights the capability of DFT to handle complex electronic structures and predict the most stable forms of molecules. nih.govmtu.edu

The choice of functional and basis set is critical for accurate predictions. A study on unnatural amino acids compared several DFT functionals (PBE-D3, B3LYP-D3, HSE06, M06-2X, and ωB97XD) and found that ωB97XD, paired with the 6-311++G** basis set, showed superior performance in capturing dispersion interactions. und.edu Such findings are vital for accurately modeling the noncovalent interactions that often govern the structure and function of biomolecules like Benzoyl-r-valine.

Lattice Energy Calculations and Their Validation against Experimental Data

Lattice energy is a key parameter in understanding the stability of crystalline solids. Computational methods allow for the theoretical evaluation of lattice energies, which can then be compared with experimental data to validate the computational model.

A theoretical approach to evaluating crystal lattice energies (ELatt) has been used to understand the role of racemic and quasiracemic components in the formation of crystalline phases of benzoyl valine systems. acs.orgnih.gov These computational efforts often utilize programs like Crystal Explorer, which can work in conjunction with Gaussian16 at a specific level of theory (e.g., B3LYP/6-31G(dp)). acs.orgnih.gov The process involves summing the electrostatic, polarization, dispersion, and repulsion contributions to the total lattice energy, starting from the crystal structure coordinates. acs.orgnih.gov

Recent applications of the Crystal Explorer-B3LYP (CE-B3LYP) method to extensive sets of crystallographic data have shown that the calculated lattice energy estimates are comparable to benchmark experimental lattice energies. acs.orgbohrium.com For the benzoyl valine family, computationally derived ELatt values have been shown to support observed crystal structure trends. acs.orgnih.gov For instance, in racemates, the lattice energy values were found to steadily increase with the size of substituents. acs.orgnih.gov

Furthermore, in cases of quasiracemates, comparable lattice energies were determined for the quasiracemate and the related racemate, supporting the idea that quasiracemates can mimic the thermodynamically preferred packing of racemates. acs.orgnih.gov For structures exhibiting disorder, lattice calculations can be performed on each component separately, with their contributions weighted by occupancy factors from crystallographic data. acs.orgnih.gov

| System | ELatt (kJ/mol) |

|---|---|

| (±)-1-H | -92.2 |

| (±)-4-Leu-H | -161.5 |

| (±)-4-Phe-H | -182.9 |

| Quasiracemate (Cl/CF3) | -161.1 |

| Racemate (±-Cl) | -159.3 |

| Racemate (±-CF3) | -163.6 |

Molecular Docking Studies of this compound Derivatives with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein's active site.

Molecular docking studies have been performed on N-benzoyl amino acid derivatives, including those of D-valine, to understand their potential as enzyme inhibitors. scielo.org.mx For example, N-Benzoyl-D-valine methyl ester was analyzed for its interaction with the active site of fungal chitinase (B1577495). scielo.org.mxscielo.org.mx Such studies often use software like AutoDock Vina to simulate the protein-ligand complexes. scielo.org.mxscielo.org.mx The accuracy of the docking protocol is typically validated by redocking a co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD). scielo.org.mxscielo.org.mx

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the catalytic site. scielo.org.mx For N-benzoyl amino acid derivatives, hydrogen bonding interactions with residues like TRY176, TYR218, and ASP286 have been identified in the active site of chitinase. scielo.org.mxscielo.org.mx The binding affinity, often reported as a docking score or binding energy, provides a measure of the ligand's potential inhibitory activity. scielo.org.mx

In a study of N-benzoyl amino esters and acids, derivatives of valine showed significant antifungal activity, which was rationalized through docking calculations. scielo.org.mx The docking analysis helped to understand the influence of factors like the stereochemistry at the alpha-carbon and substituents on the aromatic ring on the binding affinity. scielo.org.mx

| Compound | Binding Affinity (Kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| N-Benzoyl-L-valine methyl ester | -8.89 | 0.29 |

| N-Benzoyl-D-valine methyl ester | -8.87 | 0.30 |

| N-(4-methylbenzoyl)-L-valine methyl ester | -9.15 | 0.18 |

| N-(3,5,5-trimethylbenzoyl)-L-valine methyl ester | -9.67 | 0.07 |

In Silico Prediction of Molecular Interactions and Structural Features

In silico methods encompass a wide range of computational techniques used to predict molecular properties and interactions. These methods are invaluable for understanding the structural features that govern the behavior of molecules like this compound.

Computational tools like the Cambridge Structural Database (CSD) are often used to analyze the conformational preferences of molecular fragments. acs.orgnih.gov For valine fragments, CSD searches can reveal preferred dihedral angles and help to understand the role of crystal packing forces in determining molecular conformation. acs.orgnih.gov Such analyses have shown that valine fragments in various crystal structures adopt closely related conformations. acs.orgnih.gov

Hirshfeld surface analysis is another powerful tool for investigating intermolecular interactions in crystals. researchgate.net For derivatives of N-benzoyl-isovaline, this analysis has revealed that H···H, C···H/H···C, and O···H/H···O interactions are the major contributors to the total Hirshfeld surface area. researchgate.net This provides a detailed picture of the non-covalent interactions that stabilize the crystal structure.

Furthermore, in silico tools are used to predict pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). mdpi.com Webservers like pkCSM can be used to calculate properties such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity. mdpi.com For various benzamide (B126) derivatives, these predictions have shown excellent intestinal absorption and good blood-brain barrier permeability. mdpi.com

Mechanistic Investigations of Enzyme Interactions and Inhibition by Benzoyl R Valine Derivatives

Exploration of Enzyme Active Site Binding Mechanisms

The binding of benzoyl-l-valine derivatives to the active site of an enzyme is a critical determinant of their inhibitory activity. This interaction is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes covalent linkages.

Molecular docking studies have provided significant insights into these binding mechanisms. For instance, in the context of fungal chitinase (B1577495) inhibition, N-benzoyl amino acid derivatives have been shown to engage in hydrogen bonding with several key residues within the catalytic site, including TRP176, TYR218, TYR285, and others. scielo.org.mxscielo.org.mx The benzoyl moiety often participates in hydrophobic interactions, which are crucial for the stable binding of the inhibitor. nih.gov

In cysteine proteases like papain and cathepsins, the binding mechanism is well-characterized. These enzymes possess a catalytic dyad or triad (B1167595) (e.g., Cys25 and His158 in papain) in their active site. acs.org Inhibitors with an electrophilic "warhead" can form a covalent bond with the active site cysteine. hzdr.de While benzoyl-l-valine itself is not a covalent inhibitor, its derivatives can be designed to include such reactive groups. The peptide-like backbone of these derivatives allows them to fit into the substrate-binding pockets of the enzyme. The valine side chain, with its branched isopropyl group, plays a significant role in the specificity of binding, often fitting into hydrophobic pockets within the enzyme's active site.

The binding of substrates and inhibitors to the active site of cyclooxygenase (COX) enzymes involves interaction with residues like Arg-120 and Tyr-355. nih.gov Fatty acid substrates typically form an L-shaped conformation within the active site channel. nih.gov While not a fatty acid, the hydrophobic nature of the benzoyl and valine groups in benzoyl-l-valine suggests that it could occupy this channel, with the carboxyl group interacting with the polar residues at the channel's entrance.

Allosteric Modulation by Valine-Derived Compounds

Allosteric modulation represents an alternative mechanism of regulating enzyme activity, where a molecule binds to a site distinct from the active site (an allosteric site), inducing a conformational change that alters the enzyme's function. tandfonline.commdpi.com This can either enhance (positive allosteric modulation, PAM) or decrease (negative allosteric modulation, NAM) the enzyme's activity.

While direct evidence for allosteric modulation by benzoyl-l-valine is not extensively documented, studies on other valine-derived compounds provide a basis for this possibility. For example, certain amino acid derivatives have been shown to act as allosteric modulators for G protein-coupled receptors (GPCRs) like the calcium-sensing receptor (CaSR) and metabotropic glutamate (B1630785) receptors. tandfonline.compnas.org In one study, valine and other amino acid derivatives were explored as prodrugs for positive allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors. nih.gov

Furthermore, research on muscarinic receptors has highlighted the importance of specific amino acid residues, including valine, in the allosteric modulation by certain compounds. nih.gov This suggests that the valine structure can be a key component in molecules designed to target allosteric sites. The development of allosteric modulators is a growing area of interest in drug discovery due to the potential for greater selectivity and a more nuanced control of enzyme activity compared to direct active site inhibition. mdpi.com

Structure-Activity Relationship (SAR) Studies in Enzymatic Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of lead compounds like benzoyl-l-valine. These studies involve systematically modifying the chemical structure of the molecule and evaluating the impact on its biological activity.

For N-benzoyl amino acid derivatives, SAR studies have revealed several key features that influence their inhibitory effects. In the context of aldose reductase inhibition, comparisons between N-benzoyl and N-(phenylsulfonyl) amino acids showed that while their kinetic mechanisms are similar, their SAR profiles differ significantly. nih.gov For instance, N-phenyl substitution in the N-benzoyl series led to a notable increase in inhibitory activity, a phenomenon not observed in the N-(phenylsulfonyl) series. nih.gov This was attributed to the influence of the substituent on the preferred conformation of the inhibitor. nih.gov

In the development of inhibitors for human neutrophil elastase, N-benzoylpyrazole derivatives were studied, revealing that the presence of methyl groups on the pyrazole (B372694) moiety and ortho-substituents on the benzoyl ring were major factors influencing inhibitory activity. nih.gov

With respect to cysteine protease inhibition, modifications to different parts of the inhibitor molecule have been explored. For cathepsin B, dipeptide-derived nitriles and alkynes have been synthesized, and their inhibitory activities against various cathepsins were evaluated. acs.org These studies allow for the derivation of extensive SARs by varying the amino acid residues at different positions and the terminal acyl groups. acs.org For instance, replacing a difluorinated benzoyl moiety with a monofluorinated one in a nitrile inhibitor slightly increased its activity against cathepsin B. acs.org

The following table summarizes some SAR findings for benzoyl-l-valine and related derivatives against various enzymes.

| Enzyme Target | Compound Series | Key SAR Findings | Reference(s) |

| Fungal Chitinase | N-benzoyl amino esters | Ester derivatives are more potent than the corresponding carboxylic acids. The nature of the amino acid side chain and substituents on the benzoyl ring affect activity. | scielo.org.mx |

| Aldose Reductase | N-benzoyl amino acids | N-phenyl substitution significantly increases inhibitory activity. Stereoselectivity is not consistent across different amino acid cores. | nih.gov |

| Human Neutrophil Elastase | N-benzoylpyrazoles | Methyl groups on the pyrazole and ortho-substituents on the benzoyl ring are key for activity. | nih.gov |

| Cathepsin B | Dipeptide-derived nitriles | Monofluorination of the benzoyl ring can be more effective than difluorination. | acs.org |

| Clostridium histolyticum collagenase | Sulfonylated L-valine hydroxamates | Hydroxamate derivatives are significantly more active than carboxylates. Hydrophobic moieties are crucial for tight binding. | nih.gov |

Kinetic Analysis of Enzyme-Benzoyl-r-valine Interactions (e.g., Km, Vmax)

Kinetic analysis is fundamental to understanding the mechanism of enzyme inhibition. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), which is the rate of the reaction when the enzyme is saturated with the substrate. libretexts.org Inhibitors are characterized by their inhibition constant (Ki), representing the concentration of inhibitor required to produce half-maximal inhibition. numberanalytics.com

The type of inhibition (e.g., competitive, non-competitive, mixed) can be determined by analyzing how the inhibitor affects Km and Vmax. In competitive inhibition, the inhibitor binds to the active site, increasing the apparent Km but not affecting Vmax. numberanalytics.com In non-competitive inhibition, the inhibitor binds to an allosteric site, decreasing Vmax without changing Km. numberanalytics.com

Studies on enzymes like papain have utilized substrates such as N-α-benzoyl-L-arginine ethyl ester (BAEE) to determine kinetic parameters. sigmaaldrich.comsigmaaldrich.com For example, the hydrolysis of BAEE by trypsin in the presence of the inhibitor benzamidine (B55565) has been studied using isothermal titration calorimetry to determine the Ki value. researchgate.net

In the case of papain, the hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide (BAPNA) follows Michaelis-Menten kinetics. acs.orgnih.gov Kinetic studies of papain inhibition by organic solvents have shown different modes of inhibition; for instance, acetonitrile (B52724) acts as a reversible mixed-competitive inhibitor. nih.gov

While specific Km and Vmax values for the interaction of benzoyl-l-valine with a particular enzyme are not always readily available in the literature, kinetic studies of related inhibitors provide valuable insights. For example, kinetic analysis of alkaline phosphatase inhibitors has been used to determine the type of inhibition and the enzyme-inhibitor dissociation constant (Ki). tandfonline.com

The table below presents hypothetical kinetic data to illustrate how these parameters might be presented for a benzoyl-l-valine derivative.

| Enzyme | Inhibitor | Type of Inhibition | Km (mM) | Vmax (µM/min) | Ki (µM) |

| Papain | Benzoyl-l-valine derivative A | Competitive | 0.5 (apparent Km = 1.2) | 150 | 25 |

| Cathepsin B | Benzoyl-l-valine derivative B | Non-competitive | 0.3 | 120 (apparent Vmax = 60) | 15 |

| Aldose Reductase | Benzoyl-l-valine derivative C | Mixed | 0.8 (apparent Km = 1.5) | 200 (apparent Vmax = 100) | 40 |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications of Benzoyl R Valine in Advanced Chemical Methodologies

Utilization in Peptide Mapping for Chromatographic Retention Enhancement

Peptide mapping via reversed-phase liquid chromatography (RP-LC) is a cornerstone technique in biotechnology for protein characterization. A significant challenge in this method is the poor retention of small, hydrophilic peptides, which often elute in the column's void volume, leading to incomplete sequence coverage. researchgate.net Chemical derivatization of peptides with a hydrophobic moiety is a strategy employed to overcome this limitation.

The introduction of a benzoyl group to the primary amines of peptides, a process known as benzoyl derivatization, significantly increases their hydrophobicity. researchgate.net This increased hydrophobicity enhances the interaction of the derivatized peptides with the stationary phase in reversed-phase chromatography, leading to longer retention times. This is particularly beneficial for short, hydrophilic tryptic fragments that would otherwise be poorly resolved. researchgate.net For instance, a study demonstrated that tryptic fragments of model proteins like lysozyme (B549824) and myoglobin, when derivatized with N-hydroxysuccinamide sulfonyl benzoate, showed improved elution profiles within the linear acetonitrile (B52724) gradient. researchgate.net This approach has been successfully applied to achieve complete sequence coverage of therapeutic proteins. researchgate.net

The impact of adding hydrophobic tags to peptides for retention purposes is a well-documented strategy. The addition of a C8-QAT label, which includes an n-octyl chain, to a tryptic digest of transferrin resulted in a substantial retention time increase of approximately 20 minutes in reversed-phase chromatography. google.com While not a benzoyl group, this illustrates the principle of how increasing hydrophobicity through derivatization enhances chromatographic retention.

Table 1: Effect of Hydrophobic Derivatization on Peptide Retention

| Analytical Method | Protein/Peptide Sample | Derivatization Agent | Observation | Reference |

|---|---|---|---|---|

| Reversed-Phase Chromatography | Tryptic fragments of lysozyme, myoglobin | N-hydroxysuccinamide sulfonyl benzoate | Increased retention of small, hydrophilic peptides | researchgate.net |

Role as a Precursor for Synthesizing Complex Heterocyclic Compounds

N-benzoyl derivatives of amino acids, including Benzoyl-l-valine, are valuable precursors in synthetic organic chemistry for the creation of potentially bioactive heterocyclic compounds. ijirset.com The benzoyl group serves as a useful protecting group and a structural component that can be incorporated into the final heterocyclic framework.

A specific example involves the synthesis of novel L-valine-derived analogs. In this process, L-valine is first N-acylated with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride to yield 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. mdpi.com This intermediate, a derivative of Benzoyl-l-valine, undergoes intramolecular cyclodehydration in the presence of ethyl chloroformate to produce a 4-isopropyl-4H-1,3-oxazol-5-one derivative, which is a complex heterocyclic compound. mdpi.com This synthesis highlights the role of the N-benzoyl valine structure as a key intermediate that facilitates the formation of the oxazolone (B7731731) ring.

Table 2: Synthesis of a Heterocyclic Compound from an L-Valine Derivative

| Precursor | Reagents for Cyclodehydration | Resulting Heterocycle | Yield | Reference |

|---|

N-Benzoyl Derivatization as a Method for Amino Acid Resolution

The separation of racemic mixtures of amino acids into their individual enantiomers is crucial in many fields, particularly for the synthesis of stereochemically pure pharmaceuticals. N-benzoyl derivatization is an established method used to facilitate this resolution. ijirset.commst.edu The derivatization converts the amino acids into diastereomeric derivatives or substrates that can be separated by chiral chromatography or resolved through stereoselective reactions.

One effective method is kinetic resolution, where one enantiomer reacts faster than the other. The fungus Beauveria bassiana has been shown to perform enantioselective hydrolysis of racemic N-benzoyl α-amino acids. researchgate.net The fungus contains an L-specific α-amino acid benzamidase that selectively hydrolyzes the N-benzoyl derivative of the L-amino acid, leaving the D-N-benzoyl amino acid unreacted and in high enantiomeric purity. researchgate.net This biotransformation allows for the isolation of the D-N-benzoyl amino acid derivatives in high yield. researchgate.net This process underscores the utility of N-benzoylation in preparing substrates for enzymatic resolution.

Development of Optically Active Valine Complexes

Optically active metal complexes are of great interest as catalysts for asymmetric synthesis, a field dedicated to creating chiral molecules with a specific three-dimensional arrangement. medcraveonline.com L-valine, being a readily available and inexpensive chiral amino acid, is an excellent starting material for the synthesis of chiral ligands for these complexes. medcraveonline.comosti.gov

Researchers have synthesized chiral imines from L-valine methyl ester, which then act as ligands for creating chiral cobalt complexes. medcraveonline.com These complexes have proven to be effective catalysts in asymmetric Henry reactions, producing chiral nitro-aldol products with excellent yield and enantiomeric excess (ee). medcraveonline.com The L-valine-derived ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. medcraveonline.com While these ligands are not directly Benzoyl-l-valine, this research demonstrates the broader principle of using L-valine derivatives to build optically active complexes for catalysis. The synthesis of other bulky, optically active ligands, such as tris(4S-isopropyl-5,5-dimethyl-2-oxazolinyl)phenylborate (ToP*), also starts from the naturally occurring amino acid L-valine and is used to create optically active zinc and rhenium complexes. osti.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzoyl-l-valine |

| L-valine |

| Acetonitrile |

| N-hydroxysuccinamide sulfonyl benzoate |

| Lysozyme |

| Myoglobin |

| Transferrin |

| 4-[(4-bromophenyl)sulfonyl]benzoyl chloride |

| 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid |

| Ethyl chloroformate |

| 4-methylmorpholine |

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one |

| Cobalt |

| L-valine methyl ester |

| Zinc |

| Rhenium |

Interdisciplinary Research Contexts for Benzoyl R Valine Analogs

Insights from Valine Metabolism in Biological Systems as a Chemical Analogue

Valine, an essential branched-chain amino acid (BCAA), serves as a crucial building block for protein synthesis and plays a significant role in energy metabolism and nitrogen homeostasis. ahb-global.com Its metabolic pathway provides a valuable chemical analogue for understanding the potential biological processing of structurally related compounds like benzoyl-L-valine. In animals, valine is not synthesized and must be obtained from the diet. nih.gov

The catabolism of L-valine is a multi-step process that occurs across various tissues, primarily the liver and muscles, and ultimately converts the amino acid into an intermediate of the tricarboxylic acid (TCA) cycle. ahb-global.comnih.gov The initial step involves the transfer of valine's amino group to α-ketoglutarate, a reaction catalyzed by the enzyme branched-chain amino acid transaminase (BCAT). ahb-global.com This transamination yields α-ketoisovalerate. ahb-global.com

Subsequently, the α-ketoisovalerate enters the branched-chain α-keto acid dehydrogenase (BCKDH) complex, where it undergoes oxidative decarboxylation to form isovaleryl-CoA. ahb-global.com This conversion is a critical regulatory point in BCAA metabolism. Through a series of further enzymatic reactions, isovaleryl-CoA is eventually converted into succinyl-CoA, which then enters the TCA cycle for energy production. nih.gov This process contributes to ATP synthesis, particularly in cells with high energy demands like muscle cells. ahb-global.comnih.gov The complete oxidation of valine also generates high-energy electron carriers such as NADH and FADH2, which fuel the electron transport chain. ahb-global.com

Beyond energy, valine metabolism is integral to maintaining the body's nitrogen balance by acting as a nitrogen carrier, facilitating the safe disposal of excess nitrogen through the urea (B33335) cycle. ahb-global.com Understanding this intricate pathway—from transamination and decarboxylation to its integration with central energy metabolism—offers a foundational framework for hypothesizing the metabolic fate of valine derivatives.

Relationship to Benzoyl-CoA Pathway Investigations in Microbial Degradation (as a conceptual or structural analogue for pathway studies)

The benzoyl-CoA pathway is a central and widely distributed metabolic route for the anaerobic biodegradation of a vast array of aromatic compounds, including pollutants like benzene (B151609), toluene, and xylene (BTEX), as well as naturally occurring substances such as lignin (B12514952) monomers and phenylalanine. pnas.orgfrontiersin.orgnih.gov This pathway serves as a conceptual and structural analogue for studying the potential microbial degradation of molecules containing a benzoyl moiety, such as benzoyl-L-valine.

The degradation process begins with the activation of the aromatic substrate, benzoate, into its thioester derivative, benzoyl-CoA. frontiersin.orgnih.govnih.gov This initial step is catalyzed by benzoate-CoA ligase (BCL) and requires the energy input of ATP. nih.gov Once formed, the chemically stable aromatic ring of benzoyl-CoA must be destabilized for subsequent breakdown. This is accomplished by the key enzyme, benzoyl-CoA reductase, which catalyzes the reduction of the benzene ring in an ATP-dependent reaction. pnas.orgd-nb.info This dearomatization step is energetically costly, requiring the hydrolysis of ATP to overcome the resonance stability of the aromatic ring. pnas.orgd-nb.info

Following reduction, the resulting cyclohexadiene carboxyl-CoA or a related cyclic compound undergoes further enzymatic reactions, often analogous to those in fatty acid β-oxidation, leading to the cleavage of the ring. pnas.orgd-nb.info The final products are typically aliphatic molecules that can be funneled into central metabolism, such as acetyl-CoA, which can then be oxidized through the citric acid cycle. d-nb.info

Given that benzoyl-L-valine possesses a benzoyl group identical to the substrate of the benzoyl-CoA pathway, it stands as a relevant structural analogue. Investigations into this pathway provide a robust conceptual model for predicting how microorganisms might initiate the catabolism of benzoyl-L-valine, beginning with the potential activation of the benzoyl group to a CoA thioester, followed by reductive dearomatization and ring cleavage.

Studies on Metal Complexes Involving Valine-Derived Ligands (e.g., coordination properties, theoretical analysis of stability)

Amino acids are excellent ligands for forming stable complexes with transition metal ions due to the presence of both nitrogen and oxygen donor atoms. ajol.info Valine, in particular, has been used to create a variety of ligands for coordination chemistry, leading to metal complexes with interesting structural, electronic, and catalytic properties. researchgate.netrsc.org These complexes are often studied using a combination of experimental techniques (elemental analysis, IR and UV-Vis spectroscopy, magnetic susceptibility) and computational methods (Density Functional Theory, DFT) to characterize their properties. researchgate.netrsc.orgnih.gov

A primary strategy for designing ligands from L-valine involves its reaction with aldehydes to form Schiff bases. ajol.infoscirp.org Schiff base ligands are attractive because their synthesis is often straightforward, and their electronic and steric properties can be easily tuned by changing the aldehyde component. rsc.org A common synthetic route involves the condensation of L-valine with an aldehyde, such as salicylaldehyde (B1680747) or its derivatives, often in a 1:1 molar ratio in a solvent like methanol (B129727) or ethanol. ajol.infomdpi.com

For instance, a potassium salt of a valine-derived Schiff base ligand can be prepared by first reacting L-valine with potassium hydroxide (B78521) (KOH) in methanol. mdpi.com This is followed by the addition of a methanolic solution of an aldehyde, such as 5-bromosalicylaldehyde, and refluxing the mixture. mdpi.com The resulting Schiff base ligand can then be isolated and subsequently reacted with various metal salts (e.g., NiCl₂, Cu(CH₃COO)₂, Zn(CH₃COOH)₂) to synthesize the corresponding metal complexes. mdpi.commdpi.com In some cases, additional heterocyclic bases like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) are added to form ternary (mixed-ligand) complexes. mdpi.com

Another approach involves the reduction of L-valine to its corresponding amino alcohol, L-valinol, which can then be used as a chiral precursor for other ligand types, such as β-aminophosphines. rsc.org These strategies highlight the versatility of valine as a readily available chiral building block for creating a diverse library of ligands. rsc.orgmdpi.com

Metal complexes derived from valine-based ligands exhibit a range of coordination geometries, which are influenced by the specific metal ion, the structure of the ligand, and the presence of any co-ligands. Common geometries include octahedral, square pyramidal, and square planar.

Octahedral Geometry: Has been proposed for several mixed-ligand complexes of Mn(II), Fe(II), Co(II), Ni(II), and Zn(II) containing L-valine and saccharin, as well as for Co(II) complexes with Schiff bases derived from salicylaldehyde and valine. scirp.orgresearchgate.net

Distorted Square Pyramidal Geometry: Reported for a series of ternary complexes of Co(II), Ni(II), Cu(II), and Zn(II) containing a Schiff base ligand derived from L-valine and 5-bromosalicylaldehyde, along with 1,10-phenanthroline as a co-ligand. nih.govmdpi.com

Distorted Square Planar Geometry: Observed in certain Cu(II) complexes with Schiff base ligands derived from valine and an imidazole (B134444) moiety. mdpi.com

The electronic structure of these complexes is typically probed using UV-Visible spectroscopy and supported by theoretical calculations. researchgate.netmdpi.com The UV-Vis spectra generally show intense intraligand π–π* and n–π* transition bands at higher energies (e.g., 260–390 nm) and weaker, lower-energy d–d transition bands that are characteristic of the metal ion's electronic configuration and coordination environment. mdpi.com For example, Cu(II) complexes, with a d⁹ configuration, often exhibit d-d bands around 500-625 nm. mdpi.commdpi.com Computational methods like DFT are used to optimize the molecular structures and provide deeper insights into the electronic properties and the nature of the metal-ligand bonding. rsc.orgnih.gov

Interactive Table 1: Spectroscopic Data for Selected Metal(II) Complexes with Valine-Derived Ligands

| Complex | Ligands | Geometry | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Source |

|---|---|---|---|---|---|

| [Cu(L)(phen)] | (E)-2-((5-bromo-2-hydroxybenzylidene)amino)-3-methylbutanoate, 1,10-phenanthroline | Distorted Square Pyramidal | 1635 (C=N), 1585 (COO⁻), 545 (M-O), 435 (M-N) | 275, 385, 625 | mdpi.com |

| [Ni(L)(phen)] | (E)-2-((5-bromo-2-hydroxybenzylidene)amino)-3-methylbutanoate, 1,10-phenanthroline | Distorted Square Pyramidal | 1646 (C=N), 1590 (COO⁻), 541 (M-O), 454 (M-N) | 254, 288, 389, 623 | mdpi.com |

| Cu(II) Complex 1 | Schiff base of L-valine and salicylaldehyde, Imidazole | Distorted Square Planar | 1635 (C=N) | 354 (π–π), 606 (d-d) | mdpi.com |

| Cu(II) Complex 2 | Schiff base of L-valine and 5-bromosalicylaldehyde, Imidazole | Distorted Square Planar | 1633 (C=N) | 354 (π–π), 608 (d-d) | mdpi.com |

Future Directions and Emerging Research Avenues for Benzoyl R Valine

Advanced Computational Modeling for Novel Derivative Design